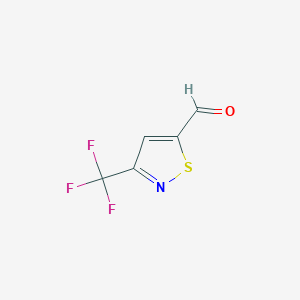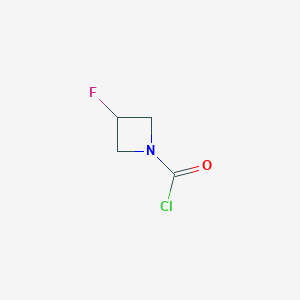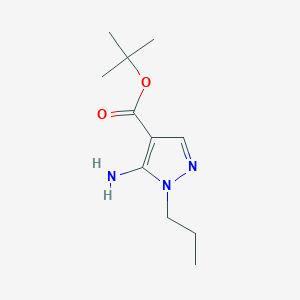
3-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde is an organic compound featuring a trifluoromethyl group attached to a thiazole ring, which is further substituted with a formyl group
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
The primary targets of 3-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde are currently unknown . It’s worth noting that trifluoromethyl-containing compounds have been found in numerous fda-approved drugs over the past 20 years, suggesting a wide range of potential targets .
Mode of Action
Some hypotheses suggest that due to its structural similarity to phenolic compounds, it might inhibit mitochondrial ATP production or interfere with gill ion uptake
Biochemical Pathways
It’s known that trifluoromethyl-containing compounds can significantly affect pharmaceutical growth . They are often incorporated into potential drug molecules for various diseases and disorders .
Result of Action
It’s known that trifluoromethyl-containing compounds can exhibit numerous pharmacological activities .
Action Environment
It’s known that some trifluoromethyl-containing compounds can be combustible and their containers may explode when heated .
Safety and Hazards
Zukünftige Richtungen
The future directions in the field of trifluoromethyl-substituted compounds involve further improvements in the field of trifluoromethylation reactions, which could enhance the propensity towards further development of agrochemical drugs . There is also ongoing research into the electroluminescence properties of trifluoromethyl-substituted compounds for use in blue organic light-emitting diodes .
Biochemische Analyse
Biochemical Properties
The trifluoromethyl group in 3-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It participates in trifluoromethylation of carbon-centered radical intermediates
Cellular Effects
Compounds with trifluoromethyl groups have been shown to influence cell function . For instance, 4′-C-Trifluoromethyl modified oligodeoxynucleotides have been shown to slightly decrease the thermal stability of ODN/RNA duplexes and lead to improved nuclease resistance .
Molecular Mechanism
Trifluoromethylation, a process involving the trifluoromethyl group, has been described as controversial with polar substitution or single electron transfer as likely candidates .
Temporal Effects in Laboratory Settings
Compounds with trifluoromethyl groups have been shown to exhibit certain effects over time .
Dosage Effects in Animal Models
Compounds with trifluoromethyl groups have been used in animal models to study various effects .
Metabolic Pathways
Compounds with trifluoromethyl groups have been shown to be involved in various metabolic pathways .
Subcellular Localization
Rna localization, which can be influenced by various factors, is essential for regulating spatial translation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth (III) chloride, which acts as a catalyst . This reaction proceeds under mild conditions and provides good yields of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed:
Oxidation: 3-(Trifluoromethyl)-1,2-thiazole-5-carboxylic acid.
Reduction: 3-(Trifluoromethyl)-1,2-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
- 3-(Trifluoromethyl)aniline
- 2-(Trifluoromethyl)thiazole
- 5-(Trifluoromethyl)-1,2,4-triazole
Comparison: 3-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde is unique due to the presence of both the trifluoromethyl and formyl groups on the thiazole ring. This combination provides a distinct set of chemical properties, such as enhanced reactivity and stability, compared to similar compounds. The trifluoromethyl group imparts high lipophilicity and metabolic stability, while the formyl group allows for versatile chemical modifications .
Eigenschaften
IUPAC Name |
3-(trifluoromethyl)-1,2-thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NOS/c6-5(7,8)4-1-3(2-10)11-9-4/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTCCKWHQFITPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1C(F)(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1784002-13-6 |
Source


|
| Record name | 3-(trifluoromethyl)-1,2-thiazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3E)-1-acetyl-4-benzyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B2745115.png)

![4-[6-(4-methoxy-3-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine](/img/structure/B2745118.png)

![1-(2,5-difluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]methanesulfonamide](/img/structure/B2745121.png)


![N-(3,4-dimethylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2745128.png)
![2-{[1-methyl-3-(methylcarbamoyl)-1H-pyrazol-4-yl]amino}acetic acid](/img/structure/B2745129.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2745131.png)



